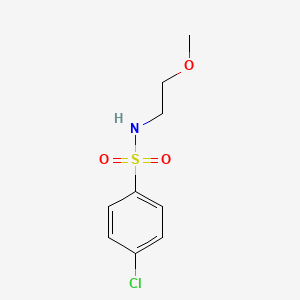

4-chloro-N-(2-methoxyethyl)benzenesulfonamide

Descripción general

Descripción

Synthesis Analysis

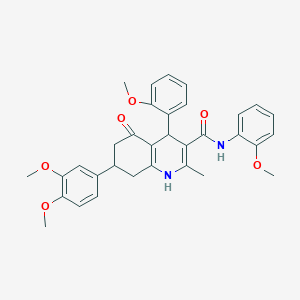

The synthesis of benzenesulfonamide derivatives, including those similar to 4-chloro-N-(2-methoxyethyl)benzenesulfonamide, often involves multistep chemical reactions with high yields. For example, the synthesis of N-(4-diethylamino)benzyl-4-methoxy-N-(p-tolyl)benzenesulfonamide, a compound with a related structure, was achieved through a three-step process with 75-84% overall chemical yield (Gao et al., 2014). Similarly, reactions involving 4-methoxy-N,N-dichlorobenzenesulfonamide have been developed for the synthesis of highly reactive derivatives, indicating the versatility and reactivity of these molecules (Aizina et al., 2017).

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives, including 4-chloro-N-(2-methoxyethyl)benzenesulfonamide, can be determined using crystallographic techniques. Studies on similar compounds have revealed that the crystal structures are often stabilized by various intermolecular interactions, such as hydrogen bonding and π-π interactions. For instance, the crystal structure of N-(3-methoxybenzoyl)benzenesulfonamide was determined to crystallize in the trigonal crystal system, showcasing the presence of hydrogen bonds and C-H…π interactions (Sreenivasa et al., 2014).

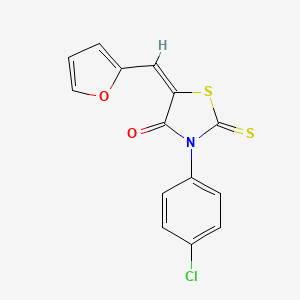

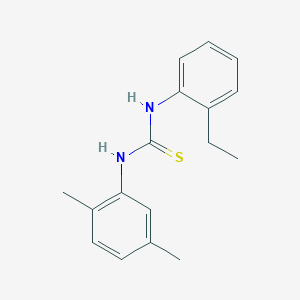

Chemical Reactions and Properties

Benzenesulfonamide derivatives participate in a variety of chemical reactions, reflecting their chemical properties. For example, the cascade synthesis of 2-amino-5-(4-methoxyphenyl)-4-phenyl-1,3-thiazole from a chloro-N-dichlorobenzenesulfonamide derivative involves reactions with thiourea, indicating the compound's reactivity towards nucleophilic substitution and cyclization reactions (Rozentsveig et al., 2011).

Aplicaciones Científicas De Investigación

Carbonic Anhydrase Inhibition

One of the prominent applications involves the synthesis of derivatives that act as potent inhibitors of carbonic anhydrase, an enzyme crucial for various physiological processes. Studies such as those conducted by Gul et al. (2016) have synthesized sulphonamide derivatives that showed significant inhibitory effects on cytosolic carbonic anhydrase I and II, demonstrating potential in designing inhibitors for therapeutic purposes (Gul et al., 2016).

Cognitive Enhancement

Another application is in the development of selective antagonists for receptors involved in cognitive processes. For instance, SB-399885 has been identified as a potent, selective 5-HT6 receptor antagonist with cognitive-enhancing properties, suggesting its utility in treating cognitive deficits associated with diseases like Alzheimer's and schizophrenia (Hirst et al., 2006).

Antifungal Activity

Derivatives of benzenesulfonamide have also been explored for their antifungal properties. Gupta and Halve (2015) synthesized novel azetidin-2-ones exhibiting potent antifungal activity against Aspergillus niger and Aspergillus flavus, highlighting their potential in addressing fungal infections (Gupta & Halve, 2015).

Photodynamic Therapy for Cancer Treatment

The development of new photosensitizers for photodynamic therapy, a treatment for cancer, is another significant application. Pişkin et al. (2020) synthesized zinc phthalocyanine derivatives with high singlet oxygen quantum yields, demonstrating their potential as effective photosensitizers for cancer treatment (Pişkin et al., 2020).

Antiproliferative Agents

Research into antiproliferative agents against various cancer cell lines has also incorporated benzenesulfonamide derivatives. Bouissane et al. (2006) identified compounds with potent activity against L1210 murine leukemia cells, offering insights into developing new anticancer agents (Bouissane et al., 2006).

Propiedades

IUPAC Name |

4-chloro-N-(2-methoxyethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO3S/c1-14-7-6-11-15(12,13)9-4-2-8(10)3-5-9/h2-5,11H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQLBWDXZLRCYJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNS(=O)(=O)C1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-(2-methoxyethyl)benzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxyethyl)-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B4536900.png)

![2-chloro-N-(9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B4536908.png)

![2-ethyl 4-isopropyl 5-({3-[4-(difluoromethoxy)phenyl]acryloyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4536927.png)

![N-1,3-thiazol-2-yl-2-[(2-thienylacetyl)amino]benzamide](/img/structure/B4536932.png)

![6-[5-(4-fluorophenyl)-2-furyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4536935.png)

![N-(3-acetylphenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea](/img/structure/B4536947.png)

![N-allyl-2-[4-(dimethylamino)benzoyl]hydrazinecarbothioamide](/img/structure/B4536949.png)

![3-{4-[(benzylamino)sulfonyl]phenyl}-N-(3-chloro-4-fluorophenyl)propanamide](/img/structure/B4536963.png)

![2-({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methyl}thio)-4,6-dimethylnicotinonitrile](/img/structure/B4536982.png)

![N-(4-bromo-2-chlorophenyl)-N'-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]urea](/img/structure/B4536993.png)

![N-{3-[(cyclopropylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}isonicotinamide](/img/structure/B4537000.png)